molecular formula C17H10Cl4N2O2 B6043306 N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B6043306
M. Wt: 416.1 g/mol
InChI Key: WNJMWEHTUMMDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DCMIX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCMIX is a member of the isoxazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

DCMIX has been used in a variety of scientific research applications, including studies of neurological disorders, cancer, and inflammation. One study found that DCMIX exhibited potent anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a therapeutic agent for inflammatory diseases. Another study found that DCMIX inhibited the growth of human glioblastoma cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, DCMIX has been used as a tool compound to study the function of certain proteins in the brain, such as the NMDA receptor.

Mechanism of Action

The mechanism of action of DCMIX is not fully understood, but it is thought to involve the modulation of certain signaling pathways in cells. For example, one study found that DCMIX inhibited the activation of the NF-κB pathway in macrophages, which is a key pathway involved in inflammation. Another study found that DCMIX inhibited the activity of the NMDA receptor, which is a key receptor involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
DCMIX has been shown to have a variety of biochemical and physiological effects in cells and animals. For example, one study found that DCMIX increased the production of the antioxidant enzyme heme oxygenase-1 in cells, which may contribute to its anti-inflammatory effects. Another study found that DCMIX increased the expression of certain genes involved in synaptic plasticity in the brain, suggesting that it may have potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

DCMIX has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and diverse range of biological activities. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DCMIX. One area of interest is the development of more potent and selective analogs of DCMIX that could be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the mechanism of action of DCMIX, which could provide insights into the function of certain signaling pathways in cells. Additionally, DCMIX could be used as a tool compound to study the function of other proteins in the brain and other tissues.

Synthesis Methods

DCMIX can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylhydrazine with 2,6-dichlorobenzaldehyde, followed by cyclization with methyl isoxazolecarboxylate. The resulting compound can be purified through recrystallization, and its identity can be confirmed through spectroscopic analysis.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2/c1-8-14(17(24)22-13-6-5-9(18)7-12(13)21)16(23-25-8)15-10(19)3-2-4-11(15)20/h2-7H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMWEHTUMMDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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